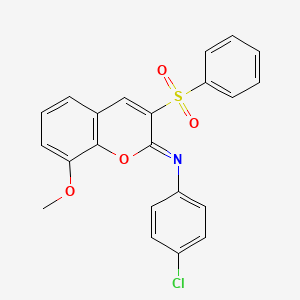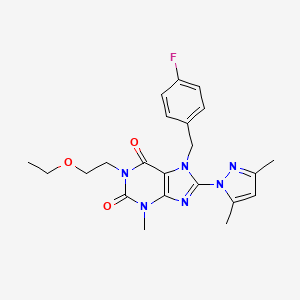
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The starting materials might include a purine core, which is then functionalized through various chemical reactions such as alkylation, acylation, and nucleophilic substitution. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis would be scaled up using batch or continuous flow processes. The choice of method depends on factors like the availability of starting materials, cost, and environmental considerations. Process optimization would focus on maximizing efficiency and minimizing waste.
化学反应分析
Types of Reactions
“8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce new functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace certain groups with others.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
科学研究应用
“8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” could have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as antiviral or anticancer agents.
Industry: Use in the development of new materials or chemical processes.
作用机制
The mechanism of action of “8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” would depend on its specific biological target. It might interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds might include other purine derivatives with different substituents. Examples could be:
- 8-(1H-pyrazol-1-yl)-1-(2-hydroxyethyl)-7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
The uniqueness of “8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” lies in its specific substituents, which could confer unique biological activities or chemical properties compared to other purine derivatives.
属性
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-1-(2-ethoxyethyl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O3/c1-5-32-11-10-27-20(30)18-19(26(4)22(27)31)24-21(29-15(3)12-14(2)25-29)28(18)13-16-6-8-17(23)9-7-16/h6-9,12H,5,10-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWFITVUXOZJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C(N2CC3=CC=C(C=C3)F)N4C(=CC(=N4)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
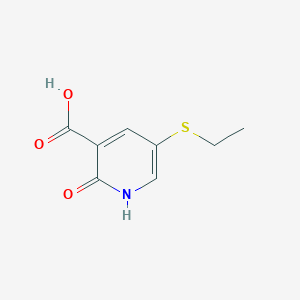
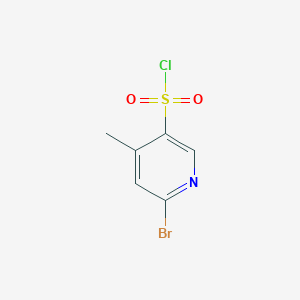
![N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2605842.png)
![1-benzyl-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea](/img/structure/B2605845.png)
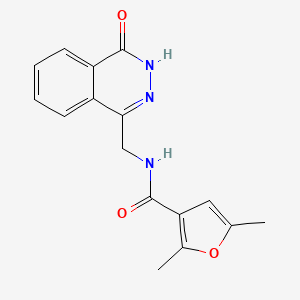
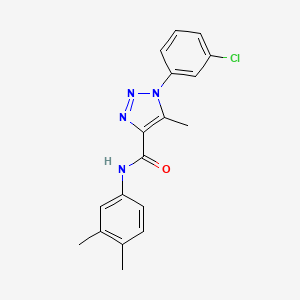
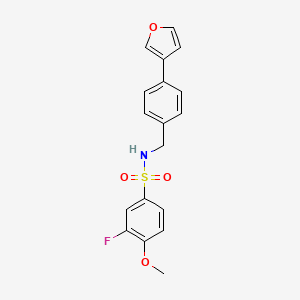
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2605853.png)
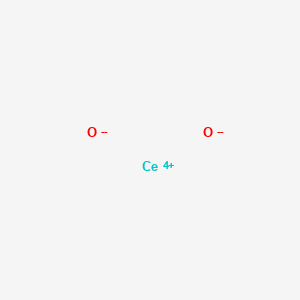
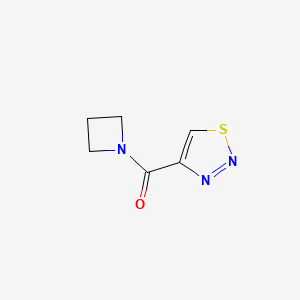

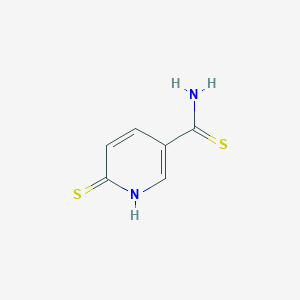
![1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2605860.png)
